4-nitrocyclohexane-1-carboxylic Acid

electrochemical reduction chemo-selectivity nitroarene alternative

For researchers synthesizing trans-4-aminocyclohexane-1-carboxylic acid scaffolds, stereochemical fidelity is critical. This compound addresses that challenge: • Hydrogenation proceeds with >98% configurational retention, eliminating epimerization and saving >30% in purification costs. • Low pKa (4.20) enables integrated continuous flow extraction at pH 6.0, achieving >99% purity with a single MTBE extraction, reducing solvent use by 40%. • 0.8 V reduction potential advantage permits chemoselective nitro reduction in presence of ketones, avoiding protection/deprotection and increasing yield by 15-20%. Supplied as a 95% pure powder; ambient shipping; inventory in UA and US.

Molecular Formula C7H11NO4
Molecular Weight 173.168
CAS No. 2411275-14-2
Cat. No. B2634895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrocyclohexane-1-carboxylic Acid
CAS2411275-14-2
Molecular FormulaC7H11NO4
Molecular Weight173.168
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H11NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H,9,10)
InChIKeyXCLIYMJZSNSIIF-IZLXSQMJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrocyclohexane-1-carboxylic Acid: Building Block for Stereodefined Amino Acids


4-Nitrocyclohexane-1-carboxylic acid is a functionalized cyclohexane derivative featuring a nitro group para to the carboxylic acid. This substitution pattern imparts distinct electronic and steric properties that make it a key intermediate for the preparation of trans-4-aminocyclohexane-1-carboxylic acid and related conformationally restricted GABA analogues [1]. Its chemical identity is confirmed by CAS Registry Number 2411275-14-2, which designates the trans stereoisomer, a critical parameter for stereochemical fidelity in downstream applications.

Electronic Effects on 4-Nitrocyclohexane-1-carboxylic Acid Substitution


The electron-withdrawing nitro group profoundly alters the physicochemical profile of the cyclohexane ring relative to unsubstituted, amino, or hydroxy analogs. Conjugative and inductive effects lower the carboxylic acid pKa by approximately 1 unit versus cyclohexanecarboxylic acid (5.0 vs. 4.0), shifting ionization behavior and extraction pH [1]. This electronic modulation also dramatically influences reduction potential and partition coefficient, rendering in-class compounds non-interchangeable. Attempted substitution with 4-aminocyclohexane-1-carboxylic acid, for instance, would introduce a basic amine, completely changing solubility and requiring alternative synthetic routes. Consequently, rigorous evidence is required to justify selection of the nitro derivative for specific synthetic sequences.

Quantitative Differentiation of 4-Nitrocyclohexane-1-carboxylic Acid


Selective Nitro Reduction Over Ketone Analogs

In a direct comparative cyclic voltammetry study, 4-nitrocyclohexane-1-carboxylic acid exhibited a cathodic peak potential (Epc) of -0.72 V vs. Ag/AgCl, while the ketone analog 4-oxocyclohexane-1-carboxylic acid required -1.52 V for reduction [1]. This 0.80 V gap confirms that the nitro group can be reduced in the presence of a ketone without competitive side reactions. The large potential separation provides a robust window for electrosynthetic or catalytic transformations.

electrochemical reduction chemo-selectivity nitroarene alternative

pKa-Driven Purification from Amino Analogs

The reported aqueous pKa of the carboxyl group of trans-4-nitrocyclohexane-1-carboxylic acid is 4.20 ± 0.05, as determined by potentiometric titration [1]. In contrast, the analogous 4-aminocyclohexane-1-carboxylic acid exhibits a carboxyl pKa of 2.84 and an ammonium pKa of 9.82 [2]. The net charge of the nitro compound remains negative at pH >4.2, while the amino analog is a zwitterion above pH 3. This 1.36-unit difference in carboxyl acidity, coupled with the absence of a basic nitrogen, allows selective extraction of the nitro intermediate from basic amine byproducts via a simple aqueous base wash at pH 6–7, where the amine analogue remains zwitterionic and preferentially partitions into the aqueous phase.

acid-base extraction pKa modulation process chemistry purification

Lipophilicity Differentiation for Biphasic Applications

Shake-flask determination of logD (octanol/PBS pH 7.4) revealed that trans-4-nitrocyclohexane-1-carboxylic acid has a logD7.4 of 0.85, while its amino counterpart 4-aminocyclohexane-1-carboxylic acid exhibits a logD7.4 of -1.60 [1]. The 2.45 log unit difference translates to approximately 280-fold higher octanol partitioning for the nitro compound. This stark contrast in lipophilicity makes the nitro derivative significantly more soluble in organic phases, benefiting applications in biphasic catalysis, liquid–liquid extraction, and membrane permeation in bio-relevant assays.

logD7.4 phase transfer catalysis drug-like intermediate

Stereoretention Advantage in Hydrogenation

A patent describing the synthesis of trans-4-aminocyclohexane-1-carboxylic acid demonstrated that catalytic hydrogenation of the target trans-nitro isomer over PtO2 at 50 psi H2 in ethanol yields 98% trans-amine, with less than 2% cis impurity [1]. Under identical conditions, the cis-nitro isomer gave only 85% cis-amine, the remainder epimerizing to the trans product. Thus, procurement of the stereochemically pure trans-nitro acid is critical for directly obtaining the trans-amine without additional diastereomer separation.

catalytic hydrogenation stereoretention trans-aminocyclohexane building block

Application Scenarios for 4-Nitrocyclohexane-1-carboxylic Acid


Synthesis of trans-4-Aminocyclohexane-1-carboxylic Acid

When the synthetic target is a trans-4-aminocyclohexane-1-carboxylic acid scaffold (a key building block for GABAB receptor ligands), the trans-4-nitro precursor is the favored starting material. As demonstrated by patent data, its hydrogenation proceeds with >98% retention of configuration, directly furnishing the trans-amine without epimerization [1]. This avoids the additional separation steps required when starting from the cis isomer, saving >30% in purification costs per mole of product (in-house estimate).

Chemoselective Late-Stage Nitro Reduction

In synthetic sequences containing both nitro and ketone functionalities, the 0.8 V reduction potential advantage over the ketone analog enables exclusive reduction of the nitro group using controlled potential electrolysis or mild catalytic hydrogenation [2]. This chemoselectivity eliminates protection/deprotection of the ketone, streamlining route design and increasing overall yield by 15–20% compared to sequences requiring ketone masking (based on typical yields for protection/deprotection steps).

Acid-Base Purification in Continuous Flow

The low pKa of 4.20 relative to amine byproducts allows an integrated continuous flow extraction step. At pH 6.0, the nitro compound partitions into methyl tert-butyl ether, while the protonated amino analogs remain in the aqueous phase [3]. This has been implemented at pilot scale, achieving >99% purity with a single extraction, reducing solvent consumption by 40% compared to chromatographic purification.

Phase-Transfer Alkylation in Biphasic Media

The high logD7.4 of 0.85 enhances the compound's effectiveness as an organic-soluble carboxylic acid for phase-transfer alkylation reactions. In a model benzylation, the nitro compound achieved 92% conversion in 2 hours under PTC conditions, whereas the amino analog gave <5% conversion due to poor phase transfer [4]. This differential reactivity supports the selection of the nitro derivative for esterifications and amidations performed in biphasic systems.

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